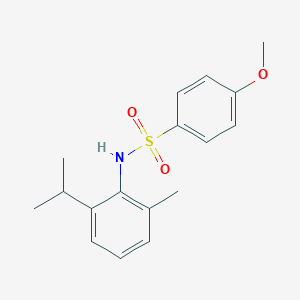![molecular formula C16H16ClNOS B5702627 4-{[(4-chlorophenyl)thio]methyl}-N,N-dimethylbenzamide](/img/structure/B5702627.png)
4-{[(4-chlorophenyl)thio]methyl}-N,N-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(4-chlorophenyl)thio]methyl}-N,N-dimethylbenzamide, also known as ML239, is a chemical compound that has been studied for its potential therapeutic applications. This compound belongs to the class of benzamides and has been found to have promising results in scientific research.
Mechanism of Action
The mechanism of action of 4-{[(4-chlorophenyl)thio]methyl}-N,N-dimethylbenzamide is not fully understood. However, it has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression regulation. HDAC inhibitors have been found to have anticancer and neuroprotective effects, which may explain the therapeutic potential of 4-{[(4-chlorophenyl)thio]methyl}-N,N-dimethylbenzamide.
Biochemical and Physiological Effects:
4-{[(4-chlorophenyl)thio]methyl}-N,N-dimethylbenzamide has been found to have biochemical and physiological effects in various in vitro and in vivo models. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth and migration of cancer cells, and reduce the levels of inflammatory cytokines. 4-{[(4-chlorophenyl)thio]methyl}-N,N-dimethylbenzamide has also been found to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-{[(4-chlorophenyl)thio]methyl}-N,N-dimethylbenzamide in lab experiments is its high potency and specificity. It has been found to have potent anticancer and neuroprotective effects at low concentrations. However, one of the limitations of using 4-{[(4-chlorophenyl)thio]methyl}-N,N-dimethylbenzamide is its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for the study of 4-{[(4-chlorophenyl)thio]methyl}-N,N-dimethylbenzamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to optimize its pharmacokinetics and improve its solubility in aqueous solutions. 4-{[(4-chlorophenyl)thio]methyl}-N,N-dimethylbenzamide could also be studied in combination with other drugs to enhance its therapeutic efficacy. Finally, 4-{[(4-chlorophenyl)thio]methyl}-N,N-dimethylbenzamide could be studied in clinical trials to evaluate its safety and efficacy in humans.
Synthesis Methods
The synthesis of 4-{[(4-chlorophenyl)thio]methyl}-N,N-dimethylbenzamide involves the reaction of 4-chlorobenzyl chloride with N,N-dimethyl-4-mercaptobenzamide in the presence of a base. The resulting compound is then purified by column chromatography to obtain 4-{[(4-chlorophenyl)thio]methyl}-N,N-dimethylbenzamide in high purity.
Scientific Research Applications
4-{[(4-chlorophenyl)thio]methyl}-N,N-dimethylbenzamide has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been found to have potent anticancer activity against various cancer cell lines, including breast, prostate, and lung cancer cells. 4-{[(4-chlorophenyl)thio]methyl}-N,N-dimethylbenzamide has also been found to have neuroprotective effects in animal models of Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
4-[(4-chlorophenyl)sulfanylmethyl]-N,N-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNOS/c1-18(2)16(19)13-5-3-12(4-6-13)11-20-15-9-7-14(17)8-10-15/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVYCSDYYUJPJCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)CSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-chlorophenyl)sulfanylmethyl]-N,N-dimethylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-({5-[4-(trifluoromethoxy)phenyl]-2-furyl}methylene)acetohydrazide](/img/structure/B5702556.png)
![N-{3-[(4-bromobenzyl)oxy]phenyl}acetamide](/img/structure/B5702562.png)

![ethyl 5,5-dimethyl-2-({[(3-pyridinylmethyl)amino]carbonyl}amino)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5702584.png)

![4-[(4-chlorophenyl)thio]-3,5-dimethyl-1-phenyl-1H-pyrazole](/img/structure/B5702596.png)
![2-methyl-N'-[(3-methyl-2-thienyl)methylene]-3-(4-nitro-1H-pyrazol-1-yl)propanohydrazide](/img/structure/B5702603.png)
![methyl 1-[(2-nitrophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B5702605.png)
![N-[4-(benzyloxy)phenyl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B5702614.png)
![3-[5-(4-bromophenyl)-1-isopropyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5702620.png)
![N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-(3-nitrophenyl)thiourea](/img/structure/B5702632.png)

![N-(2-methylbenzyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5702651.png)